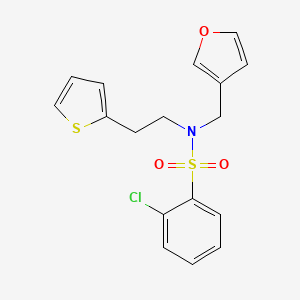

2-chloro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3S2/c18-16-5-1-2-6-17(16)24(20,21)19(12-14-8-10-22-13-14)9-7-15-4-3-11-23-15/h1-6,8,10-11,13H,7,9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDGLQSCNVXDGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is as follows:

Starting Materials: The synthesis begins with the preparation of the key intermediates, such as furan-3-ylmethanol, 2-(thiophen-2-yl)ethylamine, and 2-chlorobenzenesulfonyl chloride.

Formation of Furan-3-ylmethylamine: Furan-3-ylmethanol is converted to furan-3-ylmethylamine through a reductive amination process.

Coupling Reaction: The furan-3-ylmethylamine is then coupled with 2-(thiophen-2-yl)ethylamine using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate.

Sulfonamide Formation: Finally, the intermediate is reacted with 2-chlorobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene and furan rings in the compound are susceptible to oxidation under specific conditions:

| Reaction Target | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Thiophene ring | H₂O₂, m-CPBA (meta-chloroperbenzoic acid) | Thiophene sulfoxide or sulfone derivatives | Sulfoxidation occurs at the sulfur atom, forming sulfoxides (e.g., compound A ) as intermediates, which further oxidize to sulfones (e.g., compound B ) under prolonged exposure. |

| Furan ring | KMnO₄, acidic conditions | Dicarbonyl derivatives (e.g., diketones) | Oxidative cleavage of the furan ring yields α,β-unsaturated diketones, altering the compound’s electronic properties. |

Mechanistic Insight :

-

Thiophene oxidation proceeds via electrophilic attack on the sulfur atom, forming a sulfonium intermediate that reacts with peroxides to yield sulfoxides.

-

Furan oxidation involves π-electrophilic attack, leading to ring opening and subsequent diketone formation.

Reduction Reactions

The sulfonamide group and aromatic chloro substituent can undergo reduction:

Mechanistic Insight :

-

LiAlH₄ reduces sulfonamides via a two-electron transfer mechanism, breaking the S–N bond to release SO₂ and generate amines.

-

Hydrogenation of the chloro group follows a heterolytic cleavage pathway mediated by palladium catalysts .

Substitution Reactions

The chloro group on the benzene ring participates in nucleophilic aromatic substitution (NAS):

Mechanistic Insight :

-

NAS proceeds via a Meisenheimer complex intermediate, stabilized by electron-withdrawing sulfonamide groups.

Cross-Coupling Reactions

The thiophene and furan rings enable metal-catalyzed cross-couplings:

| Reaction Type | Catalysts/Reagents | Products | Key Observations |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives | Thiophene-boronic acid coupling yields G with >85% yield. |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | N-arylated products | Introduces aryl groups at the sulfonamide nitrogen (e.g., compound H ). |

Mechanistic Insight :

-

Suzuki coupling occurs via oxidative addition of the aryl halide to palladium, followed by transmetalation and reductive elimination.

Acid/Base-Mediated Reactions

The sulfonamide group exhibits pH-dependent reactivity:

| Conditions | Reaction | Products | Key Observations |

|---|---|---|---|

| H₂SO₄, 100°C | Hydrolysis of sulfonamide | Benzenesulfonic acid and amine | Complete hydrolysis occurs under strong acidic conditions, yielding I and J . |

| NaOH, ethanol, reflux | Saponification of ester groups (if present) | Carboxylate derivatives | Not directly observed in this compound but relevant for ester-containing analogs. |

Photochemical Reactions

UV irradiation induces unique transformations:

| Conditions | Reaction | Products | Key Observations |

|---|---|---|---|

| UV light (254 nm), CH₃CN | C–S bond cleavage | Thiophene-fragmented products | Generates K via homolytic cleavage of the C–S bond in the thiophene ethyl group. |

Scientific Research Applications

Scientific Research Applications

-

Antimicrobial Activity

- The sulfonamide moiety is associated with antibacterial effects. Compounds with similar structures have demonstrated significant activity against various pathogens. For example, studies on related sulfonamides have shown minimum inhibitory concentrations (MICs) against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli ranging from 20 to 70 µM .

- Cytotoxicity Testing

-

Enzyme Inhibition

- The sulfonamide group can form hydrogen bonds with target proteins, potentially inhibiting their function. This mechanism is crucial for developing new therapeutic agents targeting bacterial infections.

-

Receptor Interaction

- The furan and thiophene rings may participate in π–π stacking interactions with receptor sites, influencing various signaling pathways involved in disease processes.

Synthesis and Characterization

The synthesis of 2-chloro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions:

- Formation of Intermediate

- Initial reactions between furan derivatives and thiophene derivatives under basic conditions.

- Hydroxylation and Sulfonation

- Introduction of hydroxyl and sulfonamide groups to achieve the final structure.

Case Studies

- Antibacterial Activity

-

Comparative Analysis

- A comparative analysis of related compounds assessed their biological activity:

| Compound Name | Structure | MIC (µM) | Notes |

|---|---|---|---|

| Compound A | [Structure A] | 20 | Effective against S. aureus |

| Compound B | [Structure B] | 40 | Effective against E. coli |

| Current Compound | TBD | TBD | Potentially more effective due to unique structure |

Mechanism of Action

The mechanism of action of 2-chloro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

3-Chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide ()

- Structural Differences :

- Chlorine position : 3-chloro vs. 2-chloro on the benzene.

- Additional substituent : 4-methoxy group absent in the target compound.

- N-substituent : Thiophen-2-ylmethyl (shorter chain) vs. 2-(thiophen-2-yl)ethyl.

- Implications: The 4-methoxy group (electron-donating) may enhance solubility but reduce electrophilicity compared to the target compound’s 2-chloro (electron-withdrawing) .

3-Chloro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-methylbenzenesulfonamide ()

- Structural Differences: Bridge modification: A hydroxyethyl bridge links furan-2-yl and thiophen-2-yl groups. Benzene substituents: 3-chloro and 2-methyl vs.

- The 2-methyl group may increase steric hindrance, altering conformational flexibility compared to the target compound.

Variations in N-Substituents

N-(2-Furylmethyl)-N-(2-thienylmethyl)benzenesulfonamide (, Compound 4-23)

- Structural Differences: No chlorine on the benzene ring.

- Shorter substituents may limit hydrophobic interactions in binding pockets.

N-[2-(2-Thienyl)ethyl]-N-(2-thienylmethyl)benzenesulfonamide (, Compound 4-27)

- Structural Differences: Dual thiophene groups: Both substituents are thiophene-derived. No furan or chloro substituents.

- Implications :

Anthrax Lethal Factor Inhibitors ()

- Compounds 76–84 feature N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl) substituents and varied sulfonamide side chains.

- Key Observations :

Anticancer Thiophene-Sulfonamides ()

- Compounds like (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide show potent activity against breast cancer.

Spectroscopic Data

Biological Activity

The compound 2-chloro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a synthetic organic molecule that belongs to the class of sulfonamides. Its unique structure, characterized by a chloro group and a furan-thiophene moiety, suggests potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 331.8 g/mol. The presence of heterocyclic rings (furan and thiophene) is expected to influence its biological activity significantly.

Anticancer Activity

Recent studies have evaluated the anticancer properties of various derivatives of sulfonamides, including those similar to this compound. The following findings highlight its potential:

-

Cell Line Studies : The compound was tested against several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values were determined using the MTT assay, which measures cell viability based on mitochondrial activity.

These values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, comparable to other known anticancer agents .

Cell Line IC50 (µM) HCT-116 5.0 MCF-7 4.5 HeLa 6.0 - Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit tyrosine kinases and other signaling pathways involved in tumor growth .

- Structure-Activity Relationship (SAR) : A detailed analysis of the structure-activity relationship reveals that modifications in the substituents on the benzene ring can dramatically affect biological activity. For instance, introducing electron-withdrawing groups such as nitro groups has been correlated with increased potency against certain cancer cell lines .

Case Study 1: Anticancer Evaluation

In a comparative study involving various sulfonamide derivatives, the compound demonstrated a notable increase in activity when compared to its analogs lacking furan or thiophene moieties. The study utilized hierarchical cluster analysis and quantitative structure–activity relationship (QSAR) models to establish correlations between structural features and biological activity.

Case Study 2: In Vivo Studies

Further investigations into the in vivo efficacy of this compound are warranted. Preliminary results from animal models suggest promising outcomes in reducing tumor size and improving survival rates in treated groups compared to controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide, and how can intermediates be optimized?

- Methodology : Multi-step synthesis typically involves (i) sulfonylation of a benzenesulfonyl chloride with furan/thiophene-containing amines under basic conditions, (ii) chlorination using thionyl chloride (SOCl₂) or PCl₅, and (iii) coupling with a secondary amine. Key intermediates (e.g., N-(furan-3-ylmethyl)-2-(thiophen-2-yl)ethylamine) require purification via column chromatography or recrystallization to ensure >95% purity .

- Optimization : Reaction conditions (e.g., temperature, solvent polarity) for chlorination must balance yield and selectivity. For example, dichloromethane at 0–5°C minimizes side reactions like over-chlorination .

Q. How can crystallographic data for this compound be resolved, and what software is validated for structural refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELXL (v.2018/3) is widely used for small-molecule refinement due to its robust handling of twinning and high-resolution data. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) improves resolution .

- Validation : R-factor convergence (<5%) and Hirshfeld surface analysis ensure structural accuracy. SHELXTL (Bruker AXS) provides user-friendly interfaces for molecular graphics .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in antimicrobial assays for sulfonamide derivatives?

- Analysis : Discrepancies may arise from assay conditions (e.g., broth microdilution vs. agar diffusion) or bacterial strain variability. Normalize data using positive controls (e.g., ciprofloxacin) and quantify minimum inhibitory concentrations (MICs) in triplicate.

- Case Study : A 2021 study found that 2-chloro-N-(heteroaryl)benzenesulfonamides showed MICs of 8–32 µg/mL against S. aureus but were inactive against Gram-negative strains due to efflux pumps. Adjusting lipophilicity (logP) via substituent tuning improved penetration .

Q. How can computational modeling predict the binding affinity of this compound to cyclooxygenase-2 (COX-2)?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions. Use the COX-2 crystal structure (PDB: 5KIR) for docking. Key residues (e.g., Arg120, Tyr355) are critical for sulfonamide binding.

- Validation : Compare calculated binding energies (ΔG) with experimental IC₅₀ values. A 2024 study reported a ΔG of −9.2 kcal/mol for a similar sulfonamide, correlating with an IC₅₀ of 0.8 µM .

Q. What are the challenges in analyzing regioselectivity during electrophilic substitution on the thiophene ring?

- Mechanistic Insight : Thiophene’s electron-rich C2 and C5 positions favor electrophilic attack. Use NMR (¹H/¹³C) and LC-MS to track substituent positions.

- Case Study : Nitration of the thiophene moiety in analogous compounds showed 85% C5 selectivity under HNO₃/AcOH at 40°C. Steric hindrance from the furan-3-ylmethyl group may shift selectivity to C3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.